((Dimethylamino)methyl)ferrocene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

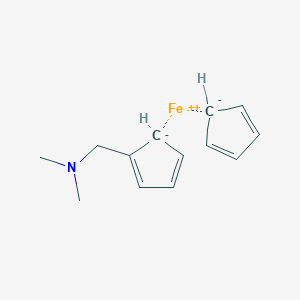

Structure

2D Structure

属性

CAS 编号 |

1271-86-9 |

|---|---|

分子式 |

C13H27FeN |

分子量 |

253.20 g/mol |

IUPAC 名称 |

cyclopentane;1-cyclopentyl-N,N-dimethylmethanamine;iron |

InChI |

InChI=1S/C8H17N.C5H10.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h8H,3-7H2,1-2H3;1-5H2; |

InChI 键 |

PYOPELHHIMWJMX-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

规范 SMILES |

CN(C)CC1CCCC1.C1CCCC1.[Fe] |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of ((Dimethylamino)methyl)ferrocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of ((dimethylamino)methyl)ferrocene, a versatile organometallic compound with applications in catalysis, materials science, and as a precursor for redox sensors and functionalized ferrocene derivatives.[1] The primary synthetic route is the Mannich reaction, a well-established method for the aminoalkylation of acidic protons.[2][3][4]

Reaction Principle: The Mannich Reaction

The synthesis of this compound is typically achieved through a Mannich-type reaction involving ferrocene, formaldehyde, and dimethylamine.[5] The generally accepted mechanism proceeds through the formation of a dialkyl(methylene)ammonium ion from the condensation of formaldehyde and dimethylamine.[5] This electrophilic species then undergoes an electrophilic substitution reaction with the electron-rich cyclopentadienyl ring of ferrocene to yield the desired product.[5] To prevent the oxidation of the ferrocene nucleus in the acidic reaction medium, the synthesis is often conducted under an inert atmosphere, such as nitrogen.[5]

Reaction Pathway

Caption: The Mannich reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis of this compound, which proceeds to form the methiodide derivative.

| Parameter | Value | Reference |

| Reactants | ||

| Ferrocene | 46.4 g (0.250 mole) | [6] |

| bis(dimethylamino)methane | 43.2 g (0.422 mole) | [6] |

| Phosphoric Acid | 43.2 g | [6] |

| Acetic Acid (solvent) | 400 ml | [6] |

| Reaction Conditions | ||

| Temperature | Steam bath | [6] |

| Reaction Time | 5 hours | [6] |

| Atmosphere | Nitrogen | [6] |

| Work-up & Purification | ||

| Water (for dilution) | 550 ml | [6] |

| Ether (for extraction) | 3 x 325 ml (for unreacted ferrocene) | [6] |

| Sodium Hydroxide | 245 g | [6] |

| Ether (for product extraction) | 3 x 500 ml | [6] |

| Quaternization | ||

| Methanol | 54 ml | [6] |

| Methyl Iodide | 54 ml (123 g, 0.87 mole) | [6] |

| Ether (for precipitation) | 800 ml | [6] |

| Yield | ||

| N,N-dimethylaminomethylferrocene methiodide | 65-78 g (68-81%) | [6] |

Detailed Experimental Protocol

This protocol is based on the procedure published in Organic Syntheses.[6]

Caution: bis(dimethylamino)methane is a potent lachrymator and should be handled in a fume hood. Ferrocene and its derivatives can be sensitive to air oxidation in acidic conditions.

1. Reaction Setup:

-

To a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and a nitrogen inlet, add 400 ml of acetic acid.

-

In a separate container, carefully prepare a solution of 43.2 g of phosphoric acid and 43.2 g of bis(dimethylamino)methane. This mixing is exothermic and should be done with cooling in an ice bath.[6]

-

Add the prepared solution to the reaction flask with stirring.

-

Add 46.4 g (0.250 mole) of ferrocene to the stirred solution.

2. Reaction Execution:

-

Heat the resulting suspension on a steam bath under a slow stream of nitrogen for 5 hours. The reaction is essentially complete after this time, and further heating does not improve the yield.[6]

-

The reaction mixture will transform into a dark-amber solution.

3. Work-up and Isolation of the Amine:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the solution with 550 ml of water.

-

To remove unreacted ferrocene, extract the aqueous solution with three 325-ml portions of ether.

-

Cool the aqueous solution in an ice-water bath and slowly add 245 g of sodium hydroxide pellets to make it alkaline. The tertiary amine will separate as a dark-red oil. A gel may form, which can be made fluid by adding 200 ml of water.[6]

-

Extract the product with three 500-ml portions of ether.

-

Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude this compound as a dark-red mobile liquid.

4. (Optional) Quaternization to N,N-dimethylaminomethylferrocene methiodide:

-

Dissolve the crude amine in 54 ml of methanol.

-

Add 54 ml (123 g, 0.87 mole) of methyl iodide and gently swirl the solution.

-

Heat the solution on a steam bath for 5 minutes.

-

Cool the solution to room temperature and add 800 ml of ether. The methiodide will initially separate as an oil and then crystallize upon scratching.

-

Collect the solid product by filtration on a Büchner funnel, wash with ether, and dry under vacuum at room temperature.

Experimental Workflow

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of ((Dimethylamino)methyl)ferrocene

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key organometallic compound with diverse applications in synthesis and materials science. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Core Physical and Chemical Properties

This compound, with the chemical formula C₁₃H₁₇FeN, is a derivative of ferrocene distinguished by a dimethylaminomethyl substituent on one of its cyclopentadienyl rings.[1][2] It typically presents as a dark-orange, air-stable syrup or oil that is soluble in common organic solvents.[1][3]

Summary of Physical Data

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Weight | 243.13 g/mol | |

| Appearance | Dark-orange syrup/oil | |

| Melting Point | 5–8 °C (41–46 °F; 278–281 K) | |

| Boiling Point | 124-128 °C | at 2.5 mmHg |

| Density | 1.228 g/mL | at 25 °C |

| Refractive Index | 1.59 | at 20 °C |

| Flash Point | 113 °C (235.4 °F) | Closed cup |

| Vapor Pressure | 0.03 mmHg | at 40 °C (for Ferrocene) |

Data compiled from multiple sources.[1][4][5][6][7]

Synthesis and Experimental Protocols

The primary synthesis of this compound involves the aminomethylation of ferrocene. This section details a common experimental protocol for its preparation.

Synthesis of this compound

The compound is typically prepared through the reaction of ferrocene with formaldehyde and dimethylamine, or by using bis(dimethylamino)methane in the presence of an acid catalyst.[1][8]

Protocol:

-

Reaction Setup: A solution of bis(dimethylamino)methane (0.422 mol) and phosphoric acid (43.2 g) in acetic acid (400 ml) is prepared in a 2-liter three-necked round-bottomed flask equipped with a condenser, a nitrogen inlet, and a mechanical stirrer.[8]

-

Addition of Ferrocene: Ferrocene (0.250 mol) is added to the stirred solution.[8]

-

Reaction Execution: The suspension is heated on a steam bath under a slow stream of nitrogen for 5 hours. The reaction mixture will turn into a dark-amber solution.[8]

-

Workup - Extraction: After cooling to room temperature, the solution is diluted with 550 ml of water. Unreacted ferrocene is removed by extracting the solution three times with ether.[8]

-

Workup - Isolation: The aqueous solution is cooled in an ice bath and made alkaline by the addition of sodium hydroxide pellets (245 g). The tertiary amine product separates as an oil.[8]

-

Final Purification: The mixture is extracted three times with ether. The combined organic solution is washed with water and dried over sodium sulfate. The solvent is then removed to yield the final product.[8]

Workflow for the Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from ferrocene.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Structural Information and Applications

Crystal Structure and Conformation

X-ray crystallography studies have revealed that in the solid state, the cyclopentadienyl (Cp) rings of this compound adopt an eclipsed conformation.[9] This structural feature is important for understanding its reactivity and interactions in various chemical transformations.

Key Applications

This compound serves as a versatile starting material and ligand in several areas of chemical synthesis and materials science:

-

Planar Chiral Ligands: It is a crucial precursor for the synthesis of 1,2-disubstituted ferrocenes, which are important as planar chiral ligands in asymmetric catalysis.[9] The dimethylamino group directs ortho-lithiation, allowing for further functionalization.[9]

-

Redox Sensors: The ferrocene moiety provides a stable and reversible redox couple, making its derivatives, including this compound, suitable for the development of electrochemical sensors.[1]

-

Precursor for Thin Films: It can be used as a precursor in atomic layer deposition (ALD) for the preparation of iron oxide and magnesium-doped iron oxide films.[4]

-

Coordination Chemistry: The amine group can act as a ligand, enabling the formation of complexes with other transition metals, such as the synthesis of pentacarbonyl{[(dimethylamino)methyl]ferrocene}tungsten complex.[4][7]

This technical guide provides a foundational understanding of the physical properties of this compound, essential for its effective application in research and development. For further details on specific applications or analytical data such as NMR or mass spectrometry, consulting the cited literature is recommended.[9][10]

References

- 1. N,N-Dimethylaminomethylferrocene - Wikipedia [en.wikipedia.org]

- 2. N,N-Dimethylaminomethylferrocene [webbook.nist.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. (二甲基氨基甲基)二茂铁 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Ferrocene, ((dimethylamino)methyl)- | C13H17FeN | CID 16211226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Dimethylaminomethyl)ferrocene = 95 1271-86-9 [sigmaaldrich.com]

- 7. (Dimethylaminomethyl)ferrocene = 95 1271-86-9 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Crystal structures of [(N,N-dimethylamino)methyl]ferrocene and (R p,R p)-bis{2-[(dimethylamino)methyl]ferrocenyl}dimethylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N,N-Dimethylaminomethylferrocene (1271-86-9) 1H NMR [m.chemicalbook.com]

Spectroscopic Profile of ((Dimethylamino)methyl)ferrocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the organometallic compound ((dimethylamino)methyl)ferrocene. The following sections detail its characteristic spectroscopic signatures across various analytical techniques, offering valuable data for identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | m | 4H | Unsubstituted Cp ring (C₅H₅) & Substituted Cp ring (C₅H₄) |

| ~3.28 | s | 2H | Methylene protons (-CH₂-) |

| ~2.16 | s | 6H | Methyl protons (-N(CH₃)₂) |

Solvent: CDCl₃. The chemical shifts for the cyclopentadienyl protons can vary slightly and may appear as a complex multiplet or as distinct signals depending on the resolution and specific sample conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~83.9 | Substituted carbon on Cp ring (C-CN) |

| ~69.8 | Unsubstituted Cp ring (C₅H₅) |

| ~67.9 | Substituted Cp ring (C₅H₄) |

| ~57.5 | Methylene carbon (-CH₂-) |

| ~45.3 | Methyl carbons (-N(CH₃)₂) |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 243 | High | [M]⁺ (Molecular Ion) |

| 199 | High | [M - N(CH₃)₂]⁺ |

| 121 | Moderate | [C₅H₅Fe]⁺ |

| 58 | Moderate | [CH₂N(CH₃)₂]⁺ |

Ionization Method: Electron Ionization (EI)

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic Cp rings) |

| ~2950-2800 | Medium-Strong | C-H stretch (aliphatic -CH₂- and -CH₃) |

| ~1470-1450 | Medium | C-H bend (aliphatic) |

| ~1100 | Strong | C-N stretch |

| ~1000, ~820 | Strong | C-H out-of-plane bend (Cp rings) |

Sample Preparation: Neat or as a thin film.

Table 5: UV-Vis Spectroscopy Data

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |

| ~440 | ~100-200 | d-d transition (Fe) |

| ~325 | ~500-1000 | Ligand-to-metal charge transfer (LMCT) |

| ~265 | Higher than LMCT | π-π* transition (Cp rings) |

Solvent: Ethanol or Cyclohexane

Detailed Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are generalized for the analysis of organometallic compounds like this compound and can be adapted to specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (General for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Spectral Width: -10 to 220 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration to assign the resonances to the molecular structure.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed isotopic pattern with the theoretical pattern for the elemental composition C₁₃H₁₇FeN.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation:

-

Place a small drop of liquid this compound directly onto the ATR crystal. Alternatively, if the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the anvil.

-

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Assign the observed bands to the vibrational modes of the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax. A typical concentration for analysis is in the range of 10⁻⁴ to 10⁻⁵ M.

-

-

Instrument Parameters:

-

Wavelength Range: 200-800 nm.

-

Blank: Use the same solvent as used for the sample solution to record the baseline.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

-

Assign the observed absorption bands to the electronic transitions within the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to data integration and structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Mechanism of Action of ((Dimethylamino)methyl)ferrocene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

((Dimethylamino)methyl)ferrocene and its derivatives have emerged as a promising class of organometallic compounds with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the core mechanisms of action, focusing on their anticancer properties. The document summarizes key quantitative data, details critical experimental protocols, and visualizes the intricate signaling pathways involved. The unique redox properties of the ferrocene moiety, coupled with the versatile dimethylaminomethyl group, allow for a multi-pronged attack on cancer cells, primarily through the induction of apoptosis via reactive oxygen species generation and the modulation of key cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel ferrocene-based therapeutics.

Introduction

Ferrocene, a sandwich compound consisting of an iron atom situated between two cyclopentadienyl rings, has garnered considerable interest in medicinal chemistry due to its stable, non-polar, and lipophilic nature.[1][2] The derivatization of ferrocene, particularly with functional groups like dimethylaminomethyl, has led to the development of compounds with potent biological activities.[3] this compound serves as a versatile precursor for the synthesis of a wide array of derivatives with enhanced therapeutic efficacy.[3] This guide will delve into the fundamental mechanisms that underpin the biological effects of these compounds, with a primary focus on their anticancer activities.

Core Mechanism of Action: Anticancer Activity

The anticancer mechanism of this compound derivatives is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) in cancer cells, while exhibiting lower toxicity towards normal cells.[4][5] This selective cytotoxicity is largely attributed to the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway.[4][6][7] Furthermore, these compounds have been shown to induce cell cycle arrest, further impeding the proliferation of cancer cells.[4][6][7]

Induction of Apoptosis via the Mitochondrial Pathway

A key feature of the anticancer activity of this compound derivatives is their ability to trigger the intrinsic, or mitochondrial, pathway of apoptosis.[4][6][7] This process is initiated by the intracellular accumulation of ROS.[4][6]

Reactive Oxygen Species (ROS) Generation: The ferrocene moiety can undergo oxidation to the ferrocenium ion, a process that can lead to the generation of cytotoxic ROS.[5][8] This increase in intracellular ROS disrupts the delicate redox balance within cancer cells, leading to oxidative stress and subsequent cellular damage.[5]

Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS leads to the depolarization of the mitochondrial membrane.[4][9] This loss of ΔΨm is a critical early event in apoptosis, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.[4][9]

Release of Cytochrome c and Caspase Activation: The permeabilization of the mitochondrial membrane results in the release of cytochrome c.[4][6] In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9.[4][6] Activated caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the execution of apoptosis.[4][6]

Modulation of Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. This compound derivatives have been shown to modulate the expression of these proteins, typically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[4][6] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial dysfunction and apoptosis.[4][6]

Cell Cycle Arrest

In addition to inducing apoptosis, certain derivatives of this compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4][6] This is often observed as an arrest in the G0/G1 phase of the cell cycle.[4][6]

Involvement of the PI3K/Akt/mTOR Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several studies have implicated the inhibition of this pathway in the cell cycle arrest induced by ferrocene derivatives.[4][5] By down-regulating the expression of key proteins in this pathway, such as phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), these compounds can effectively block cell cycle progression.[4][5]

Quantitative Data

The following tables summarize the reported in vitro cytotoxic activities of various this compound derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ferrocenyl-indole derivative 50 | A549 (Human Lung Carcinoma) | 5 | [1] |

| Ferrocenyl-indole derivative 51 | A549 (Human Lung Carcinoma) | 7 | [1] |

| Ferrocenyl-indole derivative 52 | A549 (Human Lung Carcinoma) | 10 | [1] |

| 1,2,4-Trioxane-ferrocene hybrid 23 | CCRF-CEM (Leukemia) | 0.25 | [1] |

| 1,2,4-Trioxane-ferrocene hybrid 23 | CEM/ADR5000 (Leukemia) | 0.57 | [1] |

| 1,2,4-Trioxane-ferrocene hybrid 26 | CCRF-CEM (Leukemia) | 0.01 | [1] |

| Ferrociphenol derivative 65 | MDA-MB-231 (Breast Cancer) | 0.8 | [1] |

| Ferrociphenol derivative 66 | MDA-MB-231 (Breast Cancer) | 0.65 | [1] |

| Ferrociphenol derivative 67 | MDA-MB-231 (Breast Cancer) | 1.13 | [1] |

| Ferrocenyl-olefin 74 | HL-60 (Leukemia) | 0.12 - 1.0 | [1] |

| Ferrocenyl chalcone 75f | MDA-MB-435 (Breast Cancer) | 16.85 | [1] |

| Ferrocene-carboxylate 76a | MCF-7 (Breast Cancer) | 45.5 | [1] |

| Ferrocene-carboxylate 76b | MCF-7 (Breast Cancer) | 57 | [1] |

| JAHA (N1-Hydroxy-N8-ferrocenyloctanediamide) | MCF7 (Breast Cancer) | 2.4 | [10] |

| JAHA (N1-Hydroxy-N8-ferrocenyloctanediamide) | MDA-MB-231 (Breast Cancer) | 8.45 | [11] |

| Fc-SelSA | MDA-MB-231 (Breast Cancer) | N/A (7-fold higher selectivity than SelSA) | [11] |

| FcTAM-SAHA | MDA-MB-231 (Breast Cancer) | 0.7 | [11] |

| Compound/Derivative | HDAC Isoform | IC50 (nM) | Reference |

| JAHA analogue | HDAC6 | 90 pM | [10] |

| Fc-SelSA | HDACs | 14.8 | [11] |

| Ferrocene-based hydroxamic acid II-5 | HDAC6 | nanomolar range | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of the mechanism of action of this compound derivatives.

Cell Viability Assay (CCK-8 Assay)

-

Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 12 hours.[5]

-

Treat the cells with various concentrations of the ferrocene derivatives (e.g., 6.25, 12.5, 25, 50, 100 µM) and a vehicle control.[5]

-

Incubate the plates for 48 hours at 37°C.[5]

-

Add 20 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours in the dark at 37°C.[5]

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

-

Seed cells in 6-well plates (2 × 10⁵ cells/well) and treat with varying concentrations of the ferrocene derivative (e.g., 0, 10, 20, 40 µM) for 72 hours.[9][13]

-

Harvest the cells and wash them three times with cold phosphate-buffered saline (PBS).[9][13]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9][13]

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[9][13]

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat cells with the ferrocene derivative at various concentrations for 72 hours.[9][14]

-

Collect the cells, wash with cold PBS, and fix in 75% ethanol overnight at 4°C.[9][14]

-

Centrifuge the fixed cells and incubate with RNase at 37°C for 30 minutes to remove RNA.[9][14]

-

Analyze the DNA content and cell cycle distribution using a flow cytometer.[9][14]

Measurement of Mitochondrial Membrane Potential (ΔΨm) (JC-1 Staining)

-

Plate cells in a 12-well plate and treat with the ferrocene derivative for 72 hours.[9]

-

Collect and resuspend the cells in 0.5 mL of cell culture medium.[9]

-

Add JC-1 staining solution to the cells and incubate at 37°C for 20 minutes.[9]

-

Wash the cells three times with JC-1 staining buffer.[9]

-

Analyze the fluorescence of the cells by flow cytometry. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[9]

Detection of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Staining)

-

Incubate cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 15 minutes.[4][9]

-

Treat the cells with the ferrocene derivative at various concentrations for 72 hours.[4][9]

-

Analyze the fluorescence of the cells using a flow cytometer to measure the levels of intracellular ROS.[4][9]

Western Blot Analysis for Signaling Pathway Proteins

-

Lyse treated and untreated cells to extract total protein.[15]

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (PVDF) membrane.[15]

-

Block the membrane with 5% non-fat dried milk in PBS with Tween-20.[15]

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH).[15]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[15]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mitochondrial Apoptosis Pathway Induced by this compound Derivatives.

References

- 1. Ferrocene-Based Compounds with Antimalaria/Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. This compound | 1271-86-9 | Benchchem [benchchem.com]

- 4. Novel Ferrocene Derivatives Induce G0/G1 Cell Cycle Arrest and Apoptosis through the Mitochondrial Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 4.5. Apoptosis Analysis [bio-protocol.org]

- 14. 4.4. Cell Cycle Analysis [bio-protocol.org]

- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

discovery of ((dimethylamino)methyl)ferrocene

An In-depth Technical Guide to the Discovery and Chemistry of ((Dimethylamino)methyl)ferrocene

Introduction

This compound, also known as N,N-dimethylaminomethylferrocene, is an important organometallic compound that has served as a versatile starting material in the synthesis of a wide array of substituted ferrocene derivatives. Its discovery in 1956 by Hauser and Lindsay opened up new avenues in ferrocene chemistry, particularly for the preparation of planar chiral ferrocenes which are valuable ligands in asymmetric catalysis.[1][2] This guide provides a comprehensive overview of its discovery, synthesis, characterization, and key reactions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is an orange to reddish-brown liquid at room temperature. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₃H₁₇FeN[3][4] |

| Molecular Weight | 243.13 g/mol [3][5][6] |

| Boiling Point | 124-128 °C at 2.5 mmHg[7] |

| Density | 1.228 g/mL at 25 °C[7] |

| Refractive Index | n20/D 1.59[7] |

| CAS Number | 1271-86-9[4] |

Spectroscopic Data

The structural characterization of this compound is well-established through various spectroscopic techniques.

¹H NMR Spectroscopy

| Assignment | Chemical Shift (δ) in ppm |

| N(CH₃)₂ | 2.16 |

| CH₂ | 3.28 |

| C₅H₄ (substituted ring) | 4.10 - 4.18 |

| C₅H₅ (unsubstituted ring) | 4.12 |

| Solvent: CDCl₃[8] |

¹³C NMR Spectroscopy

| Assignment | Chemical Shift (δ) in ppm |

| N(CH₃)₂ | 45.4 |

| CH₂ | 60.5 |

| C₅H₄ (substituted ring) | 69.7, 69.8, 90.5 |

| C₅H₅ (unsubstituted ring) | 69.7 |

| Solvent: C₆D₆[1] |

Infrared (IR) Spectroscopy

Key IR absorption bands provide information about the functional groups present in the molecule. Data is available from various sources such as the PubChem database.[3]

Mass Spectrometry

The mass spectrum of this compound shows a prominent molecular ion peak.

| Ion | m/z | Relative Intensity (%) |

| [M]⁺ | 243 | 98.4 |

| [M-CH₃]⁺ | 228 | 1.8 |

| [M-N(CH₃)₂]⁺ | 199 | 100.0 |

| [C₅H₅Fe]⁺ | 121 | 50.1 |

| Source: 75 eV[8][9] |

Experimental Protocols

Synthesis of this compound

This protocol is based on the original method reported by Hauser and Lindsay.[1][10]

Materials:

-

Ferrocene

-

Bis(dimethylamino)methane

-

Phosphoric acid

-

Acetic acid

-

Ether

-

Sodium hydroxide

-

Sodium sulfate

Procedure:

-

To a well-stirred solution of bis(dimethylamino)methane and phosphoric acid in acetic acid, add ferrocene.[10]

-

The reaction mixture is stirred, and the progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature and diluted with water.

-

Unreacted ferrocene is removed by extraction with ether.

-

The aqueous solution is then cooled in an ice bath and made alkaline by the addition of sodium hydroxide pellets, causing the tertiary amine to separate as an oil.[10]

-

The mixture is extracted with ether, and the combined organic layers are washed with water and dried over sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound.

Ortho-lithiation of this compound

The dimethylaminomethyl group directs lithiation to the adjacent ortho position on the cyclopentadienyl ring.[1][11]

Materials:

-

This compound

-

tert-Butyllithium (t-BuLi) in pentane

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Electrophile (e.g., N,N-dimethylformamide for formylation)

Procedure:

-

Dissolve this compound in anhydrous diethyl ether under an inert atmosphere (e.g., argon).[12]

-

Cool the solution to the desired temperature (e.g., room temperature or below).

-

Slowly add a solution of t-BuLi in pentane to the stirred solution.[12]

-

Allow the reaction to proceed for a specified time to ensure complete lithiation.

-

Cool the reaction mixture to a low temperature (e.g., -78 °C) before the addition of the electrophile.

-

Slowly add the chosen electrophile (e.g., DMF) and stir for a designated period.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic phase, and purify the product using column chromatography or crystallization.

Reaction Pathways and Mechanisms

Synthesis of this compound

The synthesis of this compound proceeds via an electrophilic substitution reaction on one of the cyclopentadienyl rings of ferrocene.

Caption: Synthesis of this compound.

Directed Ortho-Metalation (DoM)

The nitrogen atom of the dimethylaminomethyl group directs the deprotonation of the adjacent carbon on the ferrocene ring, leading to a lithiated intermediate that can react with various electrophiles.[1]

Caption: Directed ortho-metalation and subsequent reaction.

Cope Elimination

The tertiary amine of this compound can be oxidized to its corresponding N-oxide, which upon heating, undergoes a Cope elimination to yield an alkene and a hydroxylamine.[13][14][15] This is a concerted, syn-elimination reaction.[14][15][16]

Caption: Cope Elimination of the N-oxide derivative.

Applications

This compound is a crucial precursor for synthesizing:

-

Planar chiral ligands: These are widely used in asymmetric catalysis.[1]

-

1,2-Disubstituted ferrocenes: These are valuable building blocks in organic synthesis and materials science.[1][11]

-

Iron oxide thin films: It can be used as a precursor in atomic layer deposition (ALD).

Conclusion

The has had a significant impact on the field of organometallic chemistry. Its straightforward synthesis and the directing effect of the aminomethyl group have made it an invaluable tool for the synthesis of complex ferrocene derivatives. The detailed protocols and reaction pathways provided in this guide offer a solid foundation for researchers and scientists working with this versatile compound.

References

- 1. Crystal structures of [(N,N-dimethylamino)methyl]ferrocene and (R p,R p)-bis{2-[(dimethylamino)methyl]ferrocenyl}dimethylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1271-86-9 [smolecule.com]

- 3. Ferrocene, ((dimethylamino)methyl)- | C13H17FeN | CID 16211226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylaminomethylferrocene [webbook.nist.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. (Dimethylaminomethyl)ferrocene | Krackeler Scientific, Inc. [krackeler.com]

- 8. N,N-Dimethylaminomethylferrocene (1271-86-9) 1H NMR spectrum [chemicalbook.com]

- 9. N,N-Dimethylaminomethylferrocene (1271-86-9) IR Spectrum [m.chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. rsc.org [rsc.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Cope Elimination [organic-chemistry.org]

- 15. Cope reaction - Wikipedia [en.wikipedia.org]

- 16. The Cope Elimination - Chemistry Steps [chemistrysteps.com]

The Evolving Landscape of Medicinal Chemistry: A Technical Guide to ((Dimethylamino)methyl)ferrocene and Its Derivatives

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents with enhanced efficacy and unique mechanisms of action, the field of bioorganometallic chemistry has emerged as a promising frontier. Among the diverse scaffolds available, ferrocene-based compounds have garnered significant attention due to their inherent stability, favorable redox properties, and low toxicity profile.[1] This technical guide provides a comprehensive overview of a key ferrocene derivative, ((dimethylamino)methyl)ferrocene, and its expanding family of derivatives. We will delve into its synthesis, chemical characteristics, and burgeoning applications, with a particular focus on its role in modern drug discovery and development. The unique "sandwich" structure of ferrocene, consisting of an iron atom situated between two cyclopentadienyl rings, imparts a three-dimensional architecture that can lead to novel biological interactions.[2]

Core Compound Profile: this compound

This compound, also known as N,N-dimethylferrocenylmethylamine, serves as a fundamental building block for the synthesis of a wide array of functionalized ferrocene derivatives. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇FeN | [3] |

| Molecular Weight | 243.13 g/mol | [3] |

| CAS Number | 1271-86-9 | [4] |

| Appearance | Orange to brown liquid/solid | [5] |

| Boiling Point | 124-128 °C at 2.5 mmHg | [4] |

| Density | 1.228 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.59 | [4] |

Synthesis and Derivatization

The synthesis of this compound is well-established, with the classical approach involving the aminomethylation of ferrocene. This foundational reaction opens the door to a multitude of derivatives through further chemical modifications.

Experimental Protocol: Synthesis of this compound

A widely utilized method for the synthesis of this compound is the reaction of ferrocene with bis(dimethylamino)methane and phosphoric acid in acetic acid.

Materials:

-

Ferrocene

-

Bis(dimethylamino)methane (Caution: Lachrymator)

-

Phosphoric acid

-

Acetic acid

-

Ether

-

Sodium hydroxide

-

Sodium sulfate

-

Methanol

-

Methyl iodide

Procedure:

-

A solution of bis(dimethylamino)methane and phosphoric acid in acetic acid is prepared in a three-necked round-bottomed flask equipped with a condenser, nitrogen inlet, and mechanical stirrer.

-

Ferrocene is added to the well-stirred solution.

-

The reaction mixture is heated, typically on a steam bath, for a short duration and then allowed to cool.

-

The cooled solution is diluted with water, and unreacted ferrocene is removed by extraction with ether.

-

The aqueous layer is cooled in an ice bath and made alkaline by the addition of sodium hydroxide pellets, causing the tertiary amine to separate as an oil.

-

The product is extracted with ether, and the combined organic extracts are washed with water and dried over sodium sulfate.

-

The ether is removed by distillation, and the crude this compound can be purified by distillation under reduced pressure.[6]

Key Derivatization Reactions

The ((dimethylamino)methyl) group is a versatile handle for further functionalization. One of the most powerful methods for creating derivatives is through ortho-lithiation, also known as Directed ortho Metalation (DoM). The nitrogen atom of the dimethylamino group directs the lithiation to the adjacent position on the cyclopentadienyl ring, enabling the introduction of a wide range of electrophiles.

An improved synthesis of 2-(N,N-dimethylaminomethyl)ferrocenecarboxaldehyde, a key derivative, has been achieved with yields up to 94% by optimizing the ortho-lithiation and formylation of N,N-dimethylferrocenylmethylamine.[7] This highlights the efficiency of this synthetic strategy.

The general workflow for the synthesis and derivatization can be visualized as follows:

Caption: Synthetic pathway from ferrocene to 1,2-disubstituted derivatives.

Applications in Drug Development

The unique physicochemical properties of the ferrocene moiety, such as its stability, lipophilicity, and redox activity, make it an attractive pharmacophore.[8] The incorporation of a ferrocene unit into a drug candidate can significantly alter its biological properties, including membrane permeability and mechanism of action.[9]

Anticancer Activity

Ferrocene derivatives have shown considerable promise as anticancer agents. The potential of ferrocene in this area was first recognized in the late 1970s.[9] A notable example is the development of ferrocifens, which are ferrocene-containing analogues of tamoxifen. These compounds have demonstrated a broader spectrum of anticancer activity than the parent drug.[9]

More recent research has focused on ferrocene-based tyrosine kinase inhibitors, inspired by successful drugs like imatinib and nilotinib. By replacing a key phenyl or pyridyl group with a ferrocenyl moiety, researchers have developed novel compounds with potent and selective activity against cancer cell lines.[10] Some of these ferrocene analogues have shown comparable or even superior efficacy to the reference drugs.[10]

The anticancer activity of certain ferrocenyl compounds has been linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to the impairment of mitochondrial function.[9]

Caption: Proposed mechanism of anticancer action for some ferrocene derivatives.

Antimalarial Activity

The success of the ferrocene-containing drug ferroquine has spurred further research into ferrocene-based antimalarials. Ferroquine, a derivative of chloroquine, has shown efficacy against chloroquine-resistant strains of Plasmodium falciparum.[8] The incorporation of the ferrocene moiety appears to be a key factor in overcoming resistance mechanisms. Hybrid compounds linking ferrocene derivatives to other antimalarial scaffolds have been synthesized and have demonstrated enhanced biological activity.[8]

Other Biological Activities

Beyond cancer and malaria, ferrocene derivatives have been investigated for a range of other biological applications, including as antimicrobial and antifungal agents.[2][8] The versatility of ferrocene chemistry allows for the creation of diverse molecular architectures, paving the way for the discovery of new therapeutic agents for various diseases.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and some of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit |

| Enthalpy of Vaporization (ΔvapH°) | 73.8 ± 0.4 | kJ/mol |

| Enthalpy of Fusion (ΔfusH) | 14.6 - 15.01 | kJ/mol |

Data sourced from the NIST WebBook.[11]

Table 2: Selected Biological Activities of Ferrocene Derivatives

| Compound Class | Target/Activity | IC₅₀ Values | Reference |

| 1,2,4-Trioxane-Ferrocene Hybrids | Anticancer (Leukemia cells) | 0.25 - 0.57 µM | [8] |

| Ferrocenyl-Indole Derivatives | Anticancer (A549 human lung carcinoma) | Activity Reported | [8] |

| Ferrocene-Pyrimidine Conjugates | Antiplasmodial (NF54 strain) | Activity Reported | [8] |

| Ferrocene-based HDAC Inhibitors | HDAC Inhibition (HeLa cells) | Activity Reported | [9] |

| Ferrocene Analogues of Imatinib/Nilotinib | Antileukemic (K-562, LAMA-84 cells) | Comparable/Superior to reference | [10] |

Note: "Activity Reported" indicates that the source confirms biological activity but does not provide specific IC₅₀ values in the abstract.

Conclusion and Future Directions

This compound is a cornerstone molecule in the field of bioorganometallic chemistry, providing a versatile platform for the development of novel compounds with significant therapeutic potential. The ease of its synthesis and derivatization, coupled with the unique properties of the ferrocene core, has led to the discovery of promising anticancer and antimalarial agents. Future research will likely focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and expanding their therapeutic applications to other disease areas. The continued exploration of ferrocene-based derivatives holds great promise for the future of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Ferrocene, ((dimethylamino)methyl)- | C13H17FeN | CID 16211226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Dimethylaminomethyl)ferrocene = 95 1271-86-9 [sigmaaldrich.com]

- 5. Crystal structures of [(N,N-dimethylamino)methyl]ferrocene and (R p,R p)-bis{2-[(dimethylamino)methyl]ferrocenyl}dimethylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Ferrocene-Based Compounds with Antimalaria/Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ferrocene modified analogues of imatinib and nilotinib as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N,N-Dimethylaminomethylferrocene [webbook.nist.gov]

electronic properties of ((dimethylamino)methyl)ferrocene

An In-depth Technical Guide to the Electronic Properties of ((Dimethylamino)methyl)ferrocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a key organometallic compound with significant applications in various scientific fields, including catalysis and materials science. This document details its synthesis, electrochemical behavior, and spectroscopic characteristics, offering valuable data and experimental protocols for professionals in research and development.

Introduction

This compound is a derivative of ferrocene, a sandwich compound consisting of two cyclopentadienyl rings bound to a central iron atom. The introduction of the (dimethylamino)methyl substituent to one of the cyclopentadienyl rings significantly influences the electronic properties of the ferrocene core. This substituent acts as an electron-donating group, which has profound effects on the redox potential and reactivity of the molecule. Its unique properties make it a valuable precursor for the synthesis of more complex molecules, including chiral ligands for asymmetric catalysis.[1]

Synthesis of this compound

The most common method for synthesizing this compound is the Mannich reaction. This one-pot synthesis involves the reaction of ferrocene with formaldehyde and dimethylamine.[1]

Experimental Protocol: Synthesis via Mannich Reaction

Materials:

-

Ferrocene

-

Formaldehyde (as an aqueous solution or paraformaldehyde)

-

Dimethylamine (as an aqueous solution or gas)

-

Acetic acid

-

Diethyl ether

-

Sodium hydroxide

-

Magnesium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask, dissolve ferrocene in acetic acid.

-

Cool the solution in an ice bath and add formaldehyde, followed by the slow addition of dimethylamine solution while stirring vigorously.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the product into diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by column chromatography on silica gel or alumina.

Caption: Synthetic pathway of this compound.

Electrochemical Properties

The are primarily characterized by its redox behavior. The ferrocene core undergoes a reversible one-electron oxidation from Fe(II) to Fe(III). The (dimethylamino)methyl group, being electron-donating, increases the electron density at the iron center. This makes the oxidation of the iron core easier, resulting in a cathodic (more negative) shift of the redox potential compared to unsubstituted ferrocene.[1]

Cyclic Voltammetry

Cyclic voltammetry (CV) is the most common technique used to investigate the redox properties of this compound. A typical cyclic voltammogram shows a reversible oxidation-reduction wave corresponding to the Fe(II)/Fe(III) couple.[1]

Experimental Protocol: Cyclic Voltammetry

Materials and Equipment:

-

This compound

-

A suitable solvent (e.g., acetonitrile, dichloromethane)

-

A supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6)

-

A three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon, platinum)

-

Reference electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Prepare a solution of this compound in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M).

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen, argon) for at least 10-15 minutes.

-

Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate can be varied (e.g., 100 mV/s).

-

The resulting voltammogram will show the anodic (oxidation) and cathodic (reduction) peaks. The half-wave potential (E1/2), an approximation of the formal redox potential, can be determined as the average of the anodic and cathodic peak potentials.

Caption: Experimental setup for cyclic voltammetry.

Redox Potential Data

The redox potential of this compound is consistently lower than that of ferrocene. The exact value can vary depending on the experimental conditions.

| Compound | Substituent Group | Electronic Effect | Relative Redox Potential (vs. Fc/Fc+) |

| Ferrocene | -H | Neutral | 0 V (by definition) |

| This compound | -CH₂N(CH₃)₂ | Electron-donating | Cathodic shift (more negative) |

| Acetylferrocene | -C(O)CH₃ | Electron-withdrawing | Anodic shift (more positive) |

Note: The table provides a qualitative comparison. Actual values are dependent on experimental conditions.

Caption: Effect of substituents on the redox potential of ferrocene.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of this compound. The spectra show distinct signals for the protons and carbons of the substituted and unsubstituted cyclopentadienyl rings, the methylene bridge, and the methyl groups of the dimethylamino moiety.[1]

| Nucleus | Group | Chemical Shift (δ, ppm) - Representative Values |

| ¹H | Unsubstituted Cp ring (C₅H₅) | ~4.10 (s, 5H) |

| ¹H | Substituted Cp ring (C₅H₄) | ~4.12-4.18 (m, 4H) |

| ¹H | Methylene bridge (-CH₂-) | ~3.28 (s, 2H) |

| ¹H | Methyl groups (-N(CH₃)₂) | ~2.16 (s, 6H) |

| ¹³C | Unsubstituted Cp ring (C₅H₅) | ~68.7 |

| ¹³C | Substituted Cp ring (C₅H₄) | ~68-84 (multiple signals) |

| ¹³C | Methylene bridge (-CH₂-) | ~55.1 |

| ¹³C | Methyl groups (-N(CH₃)₂) | ~45.4 |

Note: Chemical shifts are typically reported relative to a reference standard (e.g., TMS) and can vary slightly depending on the solvent used.

Applications in Drug Development and Research

The unique make it a valuable tool in several research areas:

-

Precursor for Chiral Ligands: It is a key starting material for the synthesis of planar chiral 1,2-disubstituted ferrocenes, which are important ligands in asymmetric catalysis for the synthesis of enantiomerically pure pharmaceuticals.[2][3][4]

-

Redox-Active Probes: Ferrocene derivatives are widely used as electrochemical labels for biosensors due to their well-behaved and tunable redox properties.

-

Medicinal Chemistry: The ferrocenyl group can be incorporated into drug candidates to enhance their lipophilicity and to introduce novel mechanisms of action, including redox-mediated anticancer activity.

Conclusion

This compound exhibits distinct electronic properties conferred by the electron-donating (dimethylamino)methyl substituent. Its lower redox potential compared to ferrocene, coupled with its synthetic accessibility and versatility, establishes it as a fundamental building block in organometallic chemistry. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this important compound.

References

In-Depth Technical Guide on the Stability and Storage of ((Dimethylamino)methyl)ferrocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ((dimethylamino)methyl)ferrocene. The information is compiled from commercially available data and scientific literature on ferrocene and its derivatives, offering critical insights for handling and long-term storage of this compound in a research and development setting.

Core Stability Profile

This compound is a derivative of ferrocene, a remarkably stable organometallic compound. The inherent stability of the ferrocene "sandwich" structure, consisting of an iron atom between two cyclopentadienyl rings, forms the basis of the derivative's stability. It is generally considered stable under normal conditions when stored and handled properly. However, like many organometallic compounds, its stability is influenced by several environmental factors.

Key Stability Considerations:

-

Oxidative Stability: The compound is sensitive to air.[2] The iron center in ferrocene derivatives can undergo a one-electron oxidation to form the ferrocenium cation. The presence of the electron-donating (dimethylamino)methyl group can influence this redox potential and may enhance the stability of the oxidized form. For long-term storage, an inert atmosphere is crucial.

-

Hydrolytic Stability: The ferrocene moiety is generally stable in aqueous and aerobic media, which contributes to its use in biological applications. However, prolonged exposure to moisture, especially in combination with other reactive species, should be avoided.

-

Photochemical Stability: Ferrocene and its derivatives are generally considered photochemically inert. However, high-energy light can potentially promote degradation, and as a general precaution, the compound should be stored in a light-protected environment.

The following diagram illustrates the key factors that can impact the stability of this compound.

Caption: Factors influencing the stability of this compound.

Quantitative Stability Data

Specific quantitative data on the decomposition of this compound, such as a precise decomposition temperature or kinetic parameters, are not extensively reported in publicly available literature. Safety Data Sheets often state that no information is available for the decomposition temperature.[2]

General thermal properties of the parent compound, ferrocene, are provided below for context. It is important to note that these values may not be directly applicable to this compound due to the influence of the substituent group.

| Property | Value (for Ferrocene) |

| Melting Point | 172.5 °C |

| Boiling Point | 249 °C |

| Decomposition Temperature | > 400 °C |

Researchers are advised to determine specific stability parameters for this compound using appropriate analytical techniques if such data is critical for their application.

Recommended Storage and Handling

Proper storage is paramount to ensure the long-term stability and integrity of this compound. The following conditions are recommended based on supplier safety data sheets and general knowledge of ferrocene chemistry.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize potential thermal degradation and maintain compound integrity. |

| Atmosphere | Under an inert gas (e.g., nitrogen or argon) | To prevent oxidation from atmospheric oxygen.[2] |

| Container | Tightly sealed, light-resistant container | To prevent exposure to moisture and light, which can contribute to degradation. |

| Location | A dry, cool, and well-ventilated place | To ensure a stable storage environment and mitigate risks associated with a combustible liquid. |

| Incompatibilities | Strong oxidizing agents | To avoid vigorous reactions that can lead to decomposition. |

Experimental Protocols for Stability Assessment

For applications requiring rigorous stability data, a formal stability testing program is recommended. The following outlines a general experimental workflow for assessing the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

-

Methodology:

-

Stress Conditions: Expose samples of this compound to various stress conditions, including:

-

Heat: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Humidity: High relative humidity (e.g., 75% RH, 90% RH).

-

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: Exposure to UV and visible light.

-

Acid/Base Hydrolysis: Treatment with acidic and basic solutions.

-

-

Time Points: Analyze samples at multiple time points during the stress exposure.

-

Analysis: Utilize a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, to separate the parent compound from any degradation products.

-

Long-Term Stability Studies

Long-term stability studies provide data on the shelf-life of the compound under recommended storage conditions.

-

Methodology:

-

Storage Conditions: Store samples under the recommended conditions (2-8°C, inert atmosphere, protected from light).

-

Time Points: Analyze samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: Use a validated stability-indicating analytical method to quantify the amount of this compound remaining and to detect and quantify any degradation products.

-

The following diagram illustrates a typical workflow for a comprehensive stability assessment of this compound.

Caption: A typical experimental workflow for assessing the stability of a chemical compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its stability is primarily influenced by temperature, oxygen, and moisture. Adherence to the recommended storage conditions—refrigeration at 2-8°C under an inert atmosphere and protected from light—is critical for preserving its quality and purity over time. For applications where stability is a critical parameter, it is strongly recommended that researchers conduct their own stability studies to generate specific and relevant data for their intended use.

References

A Comprehensive Technical Guide to the Safety and Handling of ((Dimethylamino)methyl)ferrocene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for ((dimethylamino)methyl)ferrocene. The information is compiled from various safety data sheets and relevant scientific literature to ensure a comprehensive understanding for professionals in research and development.

Chemical and Physical Properties

This compound is an organometallic compound with a ferrocene core substituted with a dimethylaminomethyl group. It is a dark orange to brown liquid that is not readily miscible with water.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇FeN | [2][3][4] |

| Molecular Weight | 243.13 g/mol | [2][3][4][5] |

| CAS Number | 1271-86-9 | [2][3] |

| Appearance | Dark orange to brown liquid | [1] |

| Density | 1.228 g/mL at 25 °C | [2][3] |

| Boiling Point | 124-128 °C at 2.5 mmHg | [2][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][6] |

| Refractive Index | n20/D 1.59 | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

Hazard Identification and Toxicology

This compound is considered a hazardous substance.[1][7] It is known to cause skin and serious eye irritation.[7][8]

While no significant acute toxicological data such as LD50 or LC50 values have been identified in the literature, derivatives of this compound have been studied for their biological activity.[1] For instance, certain 2-acyl-1-dimethylaminomethyl-ferrocene derivatives have shown cytotoxicity against cancer cell lines.

| Cell Line | Compound | IC₅₀ (µM) |

| Jurkat (T-cell acute lymphoblastic leukemia) | F1 | 1.57 ± 0.11 |

| Jurkat (T-cell acute lymphoblastic leukemia) | F3 | 2.41 ± 0.18 |

| MOLT-4 (T-cell acute lymphoblastic leukemia) | F1 | 3.59 ± 0.25 |

| MOLT-4 (T-cell acute lymphoblastic leukemia) | F3 | 4.62 ± 0.31 |

| LO2 (normal human liver cells) | F1 | > 20 |

| LO2 (normal human liver cells) | F3 | > 20 |

Data extracted from a study on novel ferrocene derivatives.

The material is not classified as harmful by ingestion based on the lack of animal or human evidence.[1] However, it may degrease the skin, leading to non-allergic contact dermatitis.[1] It is advised not to expose open cuts, abraded, or irritated skin to this chemical.[1]

Experimental Protocols and Handling

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential when handling this compound.

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields or chemical goggles.[1][7] |

| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, PVC). The suitability and durability of the glove type depend on usage.[1] |

| Skin and Body Protection | Overalls, P.V.C. apron, and other protective clothing to prevent skin exposure.[1][7] |

| Respiratory Protection | A NIOSH-approved respirator with a Type A filter is recommended if there is a risk of overexposure, especially in poorly ventilated areas.[1] |

General Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[7][8] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[7][8] Remove and wash contaminated clothing before reuse.[8] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8] |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Do not induce vomiting.[9] Seek medical attention.[7] |

Fire Fighting Measures

This compound is a combustible liquid with a slight fire hazard when exposed to heat or flame.[1]

-

Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[1][9]

-

Hazardous Combustion Products: May include carbon dioxide (CO₂), nitrogen oxides (NOx), and other toxic fumes.[1]

-

Special Precautions: Firefighters should wear full body protective clothing and self-contained breathing apparatus (SCBA).[1] Avoid contamination with oxidizing agents as this may result in ignition.[1]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[7]

-

Conditions to Avoid: Incompatible products and exposure to heat or flame.[1][7]

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Under normal use conditions, no hazardous decomposition products are expected.[7] Combustion may produce carbon oxides and nitrogen oxides.[1]

-

Hazardous Polymerization: Does not occur.[7]

Biological Activity and Signaling Pathways

While primarily used in chemical synthesis and materials science, certain derivatives of this compound have been investigated for their potential in drug development, particularly as anti-cancer agents. Studies on 2-acyl-1-dimethylaminomethyl-ferrocene derivatives have shown that they can induce apoptosis (programmed cell death) in T-cell acute lymphoblastic leukemia cells.[5]

This process was found to be mediated through the PI3K/Akt/mTOR signaling pathway. The ferrocene derivatives were observed to down-regulate the phosphorylation of key proteins in this pathway, leading to cell cycle arrest and apoptosis.[5]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Do not allow the chemical to enter drains or waterways.[1] It is recommended to consult with a licensed professional waste disposal service.

Experimental Applications and Methodologies

This compound is utilized in specialized chemical applications. While detailed, step-by-step protocols are often proprietary or specific to the experimental setup, the following provides an overview of its use.

Synthesis of a Tungsten Complex

This compound can act as an amine ligand in the synthesis of pentacarbonyl{[(dimethylamino)methyl]ferrocene}tungsten complex. This typically involves reacting the ferrocene derivative with a tungsten carbonyl precursor in an appropriate solvent under controlled temperature and atmospheric conditions. The uncoordinated amine group of the ferrocene derivative coordinates with the tungsten center.

Atomic Layer Deposition (ALD)

As a precursor in ALD, this compound is used to prepare iron oxide and magnesium-doped iron oxide thin films. The ALD process involves sequential, self-limiting surface reactions. A generalized workflow is depicted below.

This guide is intended for informational purposes and should be used in conjunction with a comprehensive risk assessment specific to the planned experimental procedures. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

- 1. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Dimethylaminomethyl)ferrocene = 95 1271-86-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Ferrocene, ((dimethylamino)methyl)- | C13H17FeN | CID 16211226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Molybdenum and Tungsten Alkylidene Complexes That Contain Sterically Demanding Arenethiolate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Application Notes and Protocols for ((dimethylamino)methyl)ferrocene in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ((dimethylamino)methyl)ferrocene in asymmetric synthesis. This versatile starting material is a cornerstone in the development of chiral ferrocenyl ligands, which have proven to be highly effective in a range of enantioselective transformations.

Introduction to this compound in Asymmetric Synthesis

This compound is a crucial precursor for the synthesis of planar chiral 1,2-disubstituted ferrocenes. The key to its utility lies in the directing effect of the dimethylamino group, which facilitates the regioselective lithiation of the ferrocene cyclopentadienyl ring at the adjacent (ortho) position, a process known as Directed ortho-Metalation (DoM). This straightforward and high-yielding reaction opens the door to a vast array of chiral ligands through the subsequent quenching of the lithiated intermediate with various electrophiles.

One of the most prominent derivatives is (R)-N,N-dimethyl-1-ferrocenylethylamine, famously known as Ugi's amine, which possesses both central and planar chirality. Ugi's amine and its analogues are pivotal in the synthesis of highly successful and commercially available ligand families such as Josiphos and PPFA (Phosphaferrocene-phosphine). These ligands have demonstrated exceptional performance in a multitude of asymmetric catalytic reactions, including hydrogenations, additions to carbonyl compounds, and cross-coupling reactions, making them invaluable tools in academic research and the pharmaceutical industry.

Key Applications and Performance Data

Ligands derived from this compound are particularly effective in asymmetric hydrogenation and the addition of organozinc reagents to aldehydes. The following tables summarize the performance of some of these ligands in these key reactions.

Asymmetric Hydrogenation of Ketones and Olefins

Ferrocene-based diphosphine ligands, such as those from the Josiphos family, are highly effective for the asymmetric hydrogenation of a variety of prochiral ketones and olefins. The following data, compiled from various sources, showcases their efficacy.

| Entry | Substrate | Ligand/Catalyst System | Solvent | Temp (°C) | Pressure (bar) | Yield (%) | ee (%) |

| 1 | Acetophenone | Mn-PNP Complex | Toluene | 60 | 50 | >99 | 99 |

| 2 | 1-Naphthyl methyl ketone | Mn-PNP Complex | Toluene | 60 | 50 | >99 | 98 |

| 3 | 2,4,6-Trimethylacetophenone | Mn-PNP Complex | Toluene | 60 | 50 | >99 | 92 |

| 4 | Diaryl Ketone | Co/Fc-SPO | 2-Propanol | 80 | 50 | up to 99 | up to 92 |

| 5 | 2-Phenylacrylic acid | Rh/Wudaphos | Methanol | 25 | 10 | >99 | 98 |

| 6 | 2-(6-methoxynaphthalen-2-yl)acrylic acid | Rh/Wudaphos | Methanol | 25 | 10 | >99 | 99 |

Asymmetric Diethylzinc Addition to Aldehydes

Chiral ferrocenyl amino alcohols and related ligands catalyze the enantioselective addition of diethylzinc to various aldehydes, producing chiral secondary alcohols with high enantiomeric excess.

| Entry | Aldehyde | Ligand/Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | (S,Rp)-Ferrocenyl Oxazoline | Toluene | 0 | 83 | 93 |

| 2 | 4-Chlorobenzaldehyde | (S,Rp)-Ferrocenyl Oxazoline | Toluene | 0 | 85 | 95 |

| 3 | 4-Methoxybenzaldehyde | (S,Rp)-Ferrocenyl Oxazoline | Toluene | 0 | 81 | 92 |

| 4 | 2-Naphthaldehyde | (S,Rp)-Ferrocenyl Oxazoline | Toluene | 0 | 78 | 94 |

| 5 | Benzaldehyde | Ferrocenyl Arylsulfonamide | Toluene | 20 | 95 | 96 |

| 6 | Benzaldehyde | Aziridine-phosphine | Toluene | 0 | up to 90 | up to 90 |

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of key precursors and their application in asymmetric catalysis.

Protocol 1: Synthesis of (R)-N,N-Dimethyl-1-ferrocenylethylamine (Ugi's Amine)

This protocol describes a common method for the synthesis and resolution of Ugi's amine.

Step 1: Acetylation of Ferrocene

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equiv) in dry dichloromethane at 0 °C, add acetyl chloride (1.2 equiv) dropwise.

-

Stir the mixture for 15 minutes, then add ferrocene (1.0 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture carefully onto ice and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude acetylferrocene by column chromatography.

Step 2: Reduction to 1-Ferrocenylethanol

-

Dissolve the acetylferrocene (1.0 equiv) in dry benzene.

-

Add a solution of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®, 0.55 equiv) dropwise at room temperature.

-

Stir the reaction for 1 hour.

-

Carefully quench the reaction with water and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent to yield racemic 1-ferrocenylethanol.

Step 3: Conversion to Ugi's Amine

-

A solution of racemic 1-ferrocenylethanol (1.0 equiv) and acetic acid in cyclohexane is refluxed to form 1-ferrocenylethyl acetate.[1]

-

The acetate is then subjected to a substitution reaction with dimethylamine in methanol to yield racemic Ugi's amine.[1]

Step 4: Resolution of Racemic Ugi's Amine

-

Dissolve the racemic Ugi's amine in methanol.

-

Add a solution of L-(+)-tartaric acid (1.0 equiv) in methanol.

-

Heat the mixture to 55 °C and then allow it to cool slowly to room temperature to precipitate the (S)-diastereomeric salt.[1]

-

The mother liquor, enriched in the (R)-diastereomer, is treated with diethyl ether to precipitate the (R)-diastereomeric salt.[1]

-

The diastereomerically pure tartrate salt is then treated with a base (e.g., NaOH) to liberate the free (R)-Ugi's amine.

Protocol 2: Asymmetric Hydrogenation of Acetophenone using a Josiphos-type Ligand

This protocol is a general procedure for the asymmetric hydrogenation of ketones.

Materials:

-

[Rh(COD)₂]BF₄ (or other suitable rhodium precursor)

-

Josiphos ligand (e.g., (R)-(S)-PPF-P(t-Bu)₂)

-

Acetophenone

-

Methanol (degassed)

-

High-pressure autoclave

Procedure:

-

In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (1 mol%) and the Josiphos ligand (1.1 mol%).

-